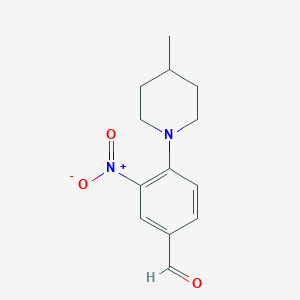

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-4-6-14(7-5-10)12-3-2-11(9-16)8-13(12)15(17)18/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGYXWMIKRMUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde typically involves the nitration of 4-(4-Methylpiperidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized nitration processes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aldehyde group undergoes nucleophilic substitution under basic conditions. For example:

-

Amine alkylation : Reacts with primary/secondary amines (e.g., 3-methylpiperidine) to form Schiff bases or secondary amines. Ethylamine in dichloromethane at 0°C yields imine intermediates, which are further reduced to amines (e.g., 4-(3,5-dimethylpiperidin-1-yl)-3-nitrobenzaldehyde) .

-

Thiol substitution : Substitutes with thiols (e.g., pyridine-2-thiol) under mild heating (60–80°C), forming thioether derivatives .

Key conditions :

Reduction Reactions

The nitro group is selectively reduced to an amine under controlled conditions:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol at 25°C converts the nitro group to -NH₂ without affecting the aldehyde.

-

Chemical reduction : NaBH₄/CuCl₂ in THF reduces both the nitro and aldehyde groups to produce 3-amino-4-(4-methylpiperidin-1-yl)benzyl alcohol.

Comparison of methods :

| Reducing Agent | Conditions | Selectivity | Byproducts |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 h | Nitro → NH₂ | None observed |

| NaBH₄/CuCl₂ | THF, reflux, 3 h | Nitro → NH₂; Aldehyde → CH₂OH | Minor over-reduction |

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions:

-

KMnO₄/H₂SO₄ : Forms 3-nitro-4-(4-methylpiperidin-1-yl)benzoic acid in 68% yield.

-

CrO₃/AcOH : Partial oxidation yields the corresponding ketone (e.g., (3-nitro-4-piperidinylphenyl)methanone).

Oxidation pathways :

Condensation Reactions

The aldehyde participates in multicomponent reactions:

-

Schiff base formation : Condenses with amines (e.g., aniline) in dichloromethane to form imines, used as intermediates in heterocycle synthesis .

-

Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) under acidic conditions to generate α,β-unsaturated nitriles .

Mechanistic insight :

-

Imine formation via nucleophilic attack of the amine on the aldehyde.

-

Dehydration to form the C=N bond, stabilized by the electron-withdrawing nitro group.

Biological Interaction Pathways

In pharmaceutical contexts, derivatives of this compound exhibit:

-

TLR7 agonist activity : Substitution at the 4-position with 3-methylpiperidine enhances EC₅₀ values (e.g., EC₅₀ = 21.4 μM) .

-

Cytokine modulation : Induces IL-1β and TNF-α secretion in PBMCs at 62.5 μM, comparable to imiquimod .

Stability and Side Reactions

-

Nitro group instability : Prolonged exposure to strong acids (e.g., HCl) leads to denitration, forming 4-(4-methylpiperidin-1-yl)benzaldehyde.

-

Aldehyde dimerization : Forms benzoin derivatives under basic conditions (e.g., NaOH/EtOH) .

This compound’s versatility in nucleophilic, redox, and condensation reactions underscores its utility in synthesizing bioactive molecules and functional materials. Future research should explore its applications in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Medicinal Chemistry

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde has been investigated for its role in the development of novel therapeutic agents. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer cells, due to their ability to interfere with cellular mechanisms involved in proliferation and survival .

Synthesis of Schiff Bases

The compound serves as a precursor for the synthesis of Schiff bases, which are known for their diverse biological activities. Schiff bases derived from this compound have demonstrated antibacterial and antifungal properties, making them suitable candidates for further exploration as antimicrobial agents . The synthesis involves the reaction of this aldehyde with primary amines, leading to products that can be screened for biological activity.

Coordination Chemistry

In coordination chemistry, the compound has been utilized to form complexes with transition metals. These metal complexes exhibit unique properties that can be harnessed for catalysis and material science applications. The chelating ability of the piperidine moiety enhances the stability and reactivity of these complexes .

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of compounds based on this compound evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapy agents such as Doxorubicin, suggesting their potential as alternative therapies in cancer treatment .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of Schiff bases synthesized from this compound. The study found that several derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as new antibiotics in the face of rising antibiotic resistance .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of novel therapeutic agents | Promising results in tumor growth inhibition |

| Synthesis of Schiff Bases | Precursor for antimicrobial agents | Active against various pathogens |

| Coordination Chemistry | Formation of metal complexes for catalysis | Enhanced stability and reactivity |

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Selected Nitrobenzaldehyde Analogs

- ALDH1A3 Inhibition: Analog 15 (piperidinyl-substituted) demonstrates potent inhibition of ALDH1A3, a key enzyme in cancer stem cell survival.

- ALDH3A1 Inhibition: Analogs 18 and 19 (dipropylamino and diethylamino) show strong activity against ALDH3A1. The target compound’s methylpiperidinyl group introduces a rigid, bicyclic structure that could modulate enzyme interaction differently than flexible alkyl chains .

Biological Activity

4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- CAS Number : 2059932-99-7

The biological activity of this compound primarily involves its interaction with specific protein targets, influencing various signaling pathways. It has been noted for its ability to act as a protein-protein interaction (PPI) modulator , particularly in the context of inhibiting complex formations that are crucial for tumor progression and other pathological conditions .

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The compound was shown to induce apoptosis in leukemia cells, suggesting a possible role as an antitumor agent .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on several enzymes, including:

- Indoleamine 2,3-dioxygenase (IDO1) : A study indicated that derivatives of this compound exhibit significant inhibitory activity against IDO1, which is involved in immune regulation and tumor immune evasion .

Neuroprotective Effects

Some research suggests that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could play a role in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Q & A

Basic: What are common synthetic routes for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde?

Answer:

This compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. A representative method involves:

Nitrobenzaldehyde functionalization : Reacting 3-nitrobenzaldehyde with 4-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to introduce the piperidine moiety .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Key challenges include optimizing reaction time and temperature to avoid over-nitration or side reactions. Analytical validation via TLC and NMR is critical .

Advanced: How can reaction yields be improved for SNAr reactions involving 3-nitrobenzaldehyde derivatives?

Answer:

Yield optimization requires:

- Activation of the aromatic ring : Electron-withdrawing groups (e.g., nitro) enhance reactivity at the para position. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate interfacial reactions in biphasic systems .

- By-product mitigation : Monitor intermediates via HPLC-MS (Exact Mass: 276.0602 ) to identify and remove undesired adducts. Computational modeling (DFT) can predict transition states to guide synthetic design .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- 1H/13C NMR : Confirm the presence of the aldehyde proton (~10 ppm) and piperidine methyl group (~1.3 ppm). Aromatic protons from the nitrobenzene ring appear as a doublet near 8.2 ppm .

- FTIR : Key peaks include ν(C=O) ~1700 cm⁻¹ (aldehyde) and ν(NO₂) ~1520 cm⁻¹ .

- Elemental analysis : Validate molecular formula (C₁₃H₁₅N₂O₃) with <0.3% deviation .

Advanced: How can crystallography resolve ambiguities in structural elucidation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides atomic-level resolution:

- Crystal growth : Slow evaporation from ethanol/water mixtures yields suitable crystals.

- Data refinement : Address disorder in the piperidine ring using restraints (e.g., DFIX, DANG) .

- Validation : Check for R-factor convergence (<5%) and Hirshfeld surfaces to confirm intermolecular interactions (e.g., C-H···O bonds) .

Basic: What safety protocols are recommended for handling nitroaromatic compounds?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass at 2–8°C to prevent photodegradation .

Advanced: How do structural modifications influence biological activity in related compounds?

Answer:

- Piperidine substitution : The 4-methyl group enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitor analogs (e.g., imatinib derivatives) .

- Nitro group : Acts as a hydrogen-bond acceptor, critical for binding to ALDH enzymes. Reduction to an amine (–NH₂) can modulate toxicity .

- SAR studies : Replace the aldehyde with a hydroxamic acid to assess proteasome inhibition activity .

Basic: What are the environmental impacts of synthesizing nitroaromatic compounds?

Answer:

- Waste management : Neutralize acidic by-products (e.g., HNO₃) with NaHCO₃ before disposal .

- Biodegradation : Nitro groups resist microbial degradation; consider catalytic hydrogenation to reduce nitro to amine for safer degradation .

Advanced: Can computational methods predict metabolic pathways for this compound?

Answer:

Yes. Tools like ADMET Predictor or SwissADME can:

- Identify cytochrome P450 oxidation sites (e.g., piperidine ring) .

- Predict metabolites (e.g., nitro-reduction to hydroxylamine) using QSAR models .

- Validate with LC-HRMS to detect exact masses (e.g., m/z 276.0602 for the parent ion) .

Basic: How is purity assessed during synthesis?

Answer:

- HPLC : Use a C18 column (MeCN:H₂O, 70:30) with UV detection at 254 nm. Retention time ~8.2 min .

- Melting point : Compare observed mp (103–106°C) to literature values .

Advanced: What strategies address low solubility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.